molecular formula C4H7NO3 B1598074 (S)-oxazolidine-4-carboxylic acid CAS No. 45521-08-2

(S)-oxazolidine-4-carboxylic acid

Cat. No. B1598074
CAS RN: 45521-08-2
M. Wt: 117.1 g/mol
InChI Key: XFZIPCXDWCWTCH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-oxazolidine-4-carboxylic acid, also known as (S)-OCA, is a chiral building block that has gained significant attention in the field of organic chemistry due to its diverse range of applications. It is a cyclic amino acid that contains an oxazolidine ring and a carboxylic acid functional group. The stereochemistry of (S)-OCA plays a crucial role in its biological activity, making it a valuable tool in scientific research.

Scientific Research Applications

  • Asymmetric Alkylation in Total Synthesis
    • Field : Organic Chemistry
    • Application Summary : Oxazolidinones, including “(S)-oxazolidine-4-carboxylic acid”, can be used as chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy is particularly useful in the total synthesis of several biologically active natural products .
    • Method of Application : The oxazolidinone is employed as a chiral auxiliary, enabling and controlling the synthesis of enantiomerically pure compounds in a time-efficient manner . The asymmetric alkylation of different enolates is a key step in this process .
    • Results : The use of oxazolidinones as chiral auxiliaries in asymmetric alkylation has been found promising and successful, particularly in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities .
  • Asymmetric Alkylation in Total Synthesis

    • Field : Organic Chemistry
    • Application Summary : Oxazolidinones, including “(S)-oxazolidine-4-carboxylic acid”, can be used as chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy is particularly useful in the total synthesis of several biologically active natural products .
    • Method of Application : The oxazolidinone is employed as a chiral auxiliary, enabling and controlling the synthesis of enantiomerically pure compounds in a time-efficient manner . The asymmetric alkylation of different enolates is a key step in this process .
    • Results : The use of oxazolidinones as chiral auxiliaries in asymmetric alkylation has been found promising and successful, particularly in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities .
  • Applications in Organic Synthesis, Nanotechnology, and Polymers

    • Field : Organic Synthesis, Nanotechnology, and Polymer Science
    • Application Summary : Carboxylic acids, including “(S)-oxazolidine-4-carboxylic acid”, have diverse applications in various fields such as organic synthesis, nanotechnology, and polymers . They are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of metallic nanoparticles and nanostructures .
    • Method of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer science, carboxylic acids have applications as monomers, additives, catalysts, etc .
    • Results : The use of carboxylic acids in these areas has been found to be effective and versatile, highlighting their importance in different areas, particularly in organic synthesis, nanotechnology, and polymers .

properties

IUPAC Name

(4S)-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZIPCXDWCWTCH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363582
Record name (S)-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-oxazolidine-4-carboxylic acid

CAS RN

45521-08-2
Record name (S)-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-oxazolidine-4-carboxylic acid
Reactant of Route 2
(S)-oxazolidine-4-carboxylic acid
Reactant of Route 3
(S)-oxazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-oxazolidine-4-carboxylic acid
Reactant of Route 5
(S)-oxazolidine-4-carboxylic acid
Reactant of Route 6
(S)-oxazolidine-4-carboxylic acid

Citations

For This Compound
39
Citations
M Goodman, GCC Niu, KC Su - Journal of the American Chemical …, 1970 - ACS Publications
2 from 1 or 2 initially. Alternative mechanisms are not ruled out. Sir: Page 1 of 1 (moles of 1 isomerized/moles of :02 generated9) was 36%. An attempt to measure the singlet 02 …
Number of citations: 26 pubs.acs.org
M Goodman, V Chen, E Benedetti… - Biopolymers …, 1972 - Wiley Online Library
The helical structures of poly[(S)‐thiazolidine‐4‐carboxylic acid], in the cis and trans forms, were redetermined by using the new sets of bond angles and bond lengths established by X‐…
Number of citations: 30 onlinelibrary.wiley.com
M Goodman, KC Su, GCC Niu - Journal of the American Chemical …, 1970 - ACS Publications
utilized preliminary X-ray diffraction information on from the trans to the cis form. In the following com- tions. We expect to Page 1 5220 Table I. The Helical Characteristics of Poly-L-…
Number of citations: 30 pubs.acs.org
M SCHUTKOWSKI… - … Journal of Peptide …, 1995 - Wiley Online Library
A series of tert‐butyloxycarbonyl amino acid 4‐nitroanilides, including N‐alkylated amino acids and (R)‐ thiazolidine‐4‐carboxylic acid, (S)‐oxazolidine‐4‐carboxylic acid. (4S,5S)‐5‐…
Number of citations: 23 onlinelibrary.wiley.com
D Kern, M Schutkowski… - Journal of the American …, 1997 - ACS Publications
The rotational barriers for cis/trans isomerization of different proline analogues have been investigated by dynamic 1 H NMR spectroscopy. To this end the analogues (S)-azetidine-2-…
Number of citations: 147 pubs.acs.org
NA Matwiyoff, CE Strouse… - Journal of the American …, 1970 - ACS Publications
paper. We are currently in theprocess of preparing an oxy-gen analog of L-proline and (S)-thiazolidine-4-carboxylic acid, namely:(S)-oxazolidine-4-carboxylic acid. Our …
Number of citations: 31 pubs.acs.org
M Goodman, KC Su - Biopolymers: Original Research on …, 1972 - Wiley Online Library
The synthesis of poly[(S)‐thiazolidine‐4‐carboxylic acid] is described. The polymer is obtained by the polymerization of the N‐carboxyanhydride of (S)‐thiazolidine‐4‐carboxylic acid in …
Number of citations: 12 onlinelibrary.wiley.com
P Dumy, M Keller, DE Ryan, B Rohwedder… - Journal of the …, 1997 - ACS Publications
Serine, threonine-derived (4S)-oxazolidine-4-carboxylic acid, and cysteine-derived (4R)-thiazolidinecarboxylic acid, denoted pseudo-proline (Xaa[Ψ R 1 ,R 2 pro]), serve as structure …
Number of citations: 210 pubs.acs.org
J RAHFELD, M SCHUTKOWSKI, J FAUST… - 1991 - degruyter.com
The substrate specificity of dipeptidyl peptidase IV (dipeptidyl peptide hydrolase, EC 3.4. 14.5) from pig kidney was investigated, using a series of substrates, in which the amino-acid …
Number of citations: 57 www.degruyter.com
M Keller, C Boissard, L Patiny, NN Chung… - Journal of medicinal …, 2001 - ACS Publications
Analogues of the opioid peptides [D-Phe 3 ]morphiceptin (H-Tyr-Pro-D-Phe-Pro-NH 2 ) and endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH 2 ) containing the pseudoproline (ΨPro) (4R)-…
Number of citations: 124 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.